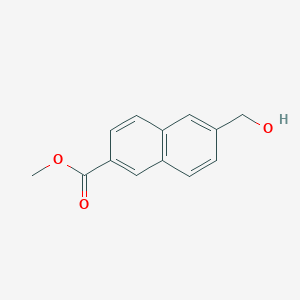

Methyl 6-(Hydroxymethyl)-2-naphthoate

Description

Methyl 6-(Hydroxymethyl)-2-naphthoate is a naphthalene derivative featuring a hydroxymethyl (-CH$_2$OH) substituent at the 6-position and a methyl ester group at the 2-position. The hydroxymethyl group enhances polarity, influencing solubility and reactivity, while the ester group allows for derivatization into carboxylic acids or other esters under specific conditions.

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

methyl 6-(hydroxymethyl)naphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7,14H,8H2,1H3 |

InChI Key |

QXRASHQBZPURDP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Hydroxymethyl)-2-naphthoate typically involves the esterification of 6-(Hydroxymethyl)-2-naphthoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is isolated by distillation or crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: 6-Formyl-2-naphthoate or 6-Carboxy-2-naphthoate.

Reduction: 6-(Hydroxymethyl)-2-naphthol.

Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties:

Research indicates that derivatives of naphthoate compounds exhibit significant anti-inflammatory effects. For instance, a study on methyl-1-hydroxy-2-naphthoate demonstrated its ability to inhibit lipopolysaccharide-induced inflammatory responses in murine macrophages by suppressing the activation of NF-κB and MAPK signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity:

Methyl 6-(Hydroxymethyl)-2-naphthoate has also been investigated for its antimicrobial properties. Its structural features allow it to interact with biological membranes, potentially leading to the development of new antibiotics or antifungal agents.

Organic Synthesis

Synthetic Intermediate:

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical modifications makes it valuable in creating complex organic compounds used in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Derivatives

A notable case involved the synthesis of various naphthoate derivatives from this compound through reactions such as esterification and alkylation. These derivatives were evaluated for their biological activities, showcasing the versatility of the starting compound .

Material Science

Polymer Additives:

this compound can be utilized as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve performance characteristics significantly.

Nanoparticle Stabilization:

Recent studies have explored the use of this compound in stabilizing nanoparticles for drug delivery systems. The naphthalene moiety provides a hydrophobic environment that can encapsulate drugs, while the hydroxymethyl group facilitates interaction with biological systems .

Data Table: Applications Overview

| Application Area | Description | Example Case Study |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and antimicrobial properties | Inhibition of LPS-induced inflammation |

| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Derivatives synthesized via esterification |

| Material Science | Enhances polymer properties and stabilizes nanoparticles | Use in drug delivery systems |

Mechanism of Action

The mechanism of action of Methyl 6-(Hydroxymethyl)-2-naphthoate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The naphthalene ring system provides a rigid framework that can fit into hydrophobic pockets of proteins, enhancing binding affinity.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

Key analogs of Methyl 6-(Hydroxymethyl)-2-naphthoate differ primarily in the substituent at the 6-position. A comparative analysis is provided below:

Key Observations :

- Polarity : Hydroxymethyl (-CH$2$OH) increases solubility in polar solvents compared to methyl (-CH$3$) or adamantyl groups.

- Reactivity : Bromo (-Br) substituents enable cross-coupling reactions, whereas hydroxymethyl groups are amenable to oxidation (e.g., to carboxylic acids) or esterification.

- Biological Relevance : Adamantyl-containing analogs exhibit enhanced lipid solubility, making them suitable for topical pharmaceuticals .

Physicochemical Properties

Solubility and Melting Points

- This compound: Expected to exhibit moderate solubility in polar solvents (e.g., methanol) due to the hydroxymethyl group.

- 6-Hydroxy-2-naphthoic acid : High solubility in aqueous bases (forms salts) with a melting point of 170–172°C .

- Methyl 6-bromo-2-naphthoate : Low polarity; typically a solid at room temperature .

Stability

Pharmaceutical Relevance

- Adapalene Analogs: Adamantyl-containing derivatives (e.g., Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate) are intermediates in retinoid synthesis for acne treatment .

- Prodrug Potential: The hydroxymethyl group in this compound could serve as a prodrug moiety, hydrolyzing to a bioactive carboxylic acid in vivo.

Material Science

- Methoxy and methyl derivatives are utilized in liquid crystal polymers, leveraging their planar naphthalene cores .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-(Hydroxymethyl)-2-naphthoate, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, using methyl 6-bromo-2-naphthoate as a precursor. Key conditions include:

- Use of Pd(OAc)₂ and tri-o-tolylphosphine as catalysts .

- Anhydrous solvents (e.g., DMF) and inert atmospheres (argon) to prevent side reactions .

- Optimization of reaction temperature (typically 80–100°C) and stoichiometric ratios of reagents (e.g., vinyl or aryl boronic acids) .

- Yield improvements rely on rigorous purification via flash chromatography and characterization by ¹H/¹³C NMR and HRMS-ESI .

Q. How is the purity of this compound validated in research settings?

- Methodological Answer : Purity is confirmed through:

- Combustion analysis (ensuring ≥95% purity for biological assays) .

- Thin-layer chromatography (TLC) on silica gel F254 plates with UV visualization .

- Melting point determination (118–126°C range for derivatives) .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound serves as a key intermediate in retinoid drug development, specifically for:

- Synthesizing Adapalene analogs via substitution of the hydroxymethyl group with adamantyl or tert-butyl moieties .

- Derivatization into vinyl or silyl-protected intermediates for cross-coupling reactions .

- Its naphthalene backbone enables π-π stacking interactions critical for receptor binding (e.g., RARγ in dermatological agents) .

Advanced Research Questions

Q. What strategies mitigate bromination side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Bromination at unintended positions (e.g., C-7 of the naphthalene ring) is minimized by:

- Steric protection : Introducing bulky groups (e.g., tert-butyl or adamantyl) at C-3 of the phenyl ring to block electrophilic attack .

- Regioselective catalysts : Using Pd(0) complexes with chelating ligands to direct coupling to C-6 .

- Low-temperature quenching of intermediates to prevent radical-mediated side reactions .

Q. How does the hydroxymethyl group affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The hydroxymethyl group:

- Enhances solubility in polar aprotic solvents (e.g., DMF), improving reaction homogeneity .

- Requires protection (e.g., silylation with TBSCl) during harsh conditions (e.g., Suzuki-Miyaura coupling) to prevent oxidation .

- Facilitates hydrogen bonding in crystal lattices, as observed in X-ray diffraction studies of co-crystals with caffeine .

Q. What computational models predict the compound’s interactions in receptor binding studies?

- Methodological Answer :

- Docking simulations : Molecular docking (e.g., AutoDock Vina) models interactions between the naphthalene core and hydrophobic pockets of RARγ receptors .

- QSAR studies : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., methoxy vs. adamantyl groups) with transcriptional activation potency .

- DFT calculations : Assess the electronic effects of the hydroxymethyl group on HOMO-LUMO gaps, influencing redox stability .

Notes on Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.